ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE
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Overview
Description
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a tert-butylphenyl group
Preparation Methods
The synthesis of ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide and an alkylating agent under basic conditions.
Attachment of the tert-butylphenyl group:
Synthesis of the piperazine derivative: The piperazine ring is then introduced by reacting the oxadiazole derivative with a suitable piperazine compound.
Esterification: Finally, the ester group is introduced by reacting the piperazine derivative with ethyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole ring, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of novel polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
ETHYL 4-(2-{[5-(4-TERT-BUTYLPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate and Ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-triazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate share structural similarities.
Uniqueness: The presence of the oxadiazole ring and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-5-28-20(27)25-12-10-24(11-13-25)17(26)14-30-19-23-22-18(29-19)15-6-8-16(9-7-15)21(2,3)4/h6-9H,5,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKJYSUXJDOGDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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